molecular formula C23H18Cl2N2 B14927372 1-(2,5-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Katalognummer: B14927372
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: SBZHTBRVNMBKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the other phenyl rings, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2,5-Dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine, nitric acid, and sulfuric acid, respectively. These reactions typically occur at the phenyl rings, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound may be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2,5-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole include other pyrazole derivatives, such as:

    1-Phenyl-3,5-dimethylpyrazole: Lacks the chlorine atoms and has different substitution patterns on the phenyl rings.

    1-(2,4-Dichlorophenyl)-3,5-dimethylpyrazole: Similar but with different chlorine substitution.

    1-(3,5-Dichlorophenyl)-3,5-dimethylpyrazole: Another isomer with chlorine atoms at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C23H18Cl2N2

Molekulargewicht

393.3 g/mol

IUPAC-Name

1-(2,5-dichlorophenyl)-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2/c1-15-5-3-7-17(11-15)21-14-22(18-8-4-6-16(2)12-18)27(26-21)23-13-19(24)9-10-20(23)25/h3-14H,1-2H3

InChI-Schlüssel

SBZHTBRVNMBKLO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.